molecular formula C13H19N3S B1387718 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 1105188-42-8

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Katalognummer: B1387718
CAS-Nummer: 1105188-42-8
Molekulargewicht: 249.38 g/mol
InChI-Schlüssel: LMBBNAFVDSRQFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a chemical compound that belongs to the benzothiazole class. This compound is categorized as a Heterocyclic Building Block, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Benzothiazole derivatives are a significant area of scientific investigation due to their presence in compounds with diverse biological activities . Researchers utilize such structures in the development and study of novel pharmacologically active molecules. The structural motif of the benzothiazole ring, often functionalized with diamine chains, is frequently explored in the design of ligands for metal complexes and as a core scaffold in the synthesis of compounds with potential antibacterial and other therapeutic properties . This product is intended for use in a laboratory setting by qualified researchers exclusively and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-9-5-6-11-12(10(9)2)15-13(17-11)14-7-8-16(3)4/h5-6H,7-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBBNAFVDSRQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NCCN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Name : this compound
  • CAS Number : 1105188-42-8
  • Molecular Formula : C12H16N2S

The presence of the benzothiazole moiety is crucial for its biological activity, as compounds containing this structure often exhibit diverse pharmacological effects.

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives have notable antimicrobial properties. For instance, a study demonstrated that similar benzothiazole compounds exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

CompoundBacterial StrainInhibition Zone (mm)
Benzothiazole AS. aureus15
Benzothiazole BE. coli12
N'-(4,5-dimethyl...)S. aureus14

2. Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. Specifically, this compound has been reported to inhibit cell proliferation in leukemia and breast cancer models.

Case Study : A recent study evaluated the effect of this compound on K562 leukemia cells and reported a significant reduction in cell viability (IC50 = 25 µM), suggesting its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, leading to disruptions in replication and transcription.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth, although specific targets are still under investigation.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine has shown promising results in inhibiting bacterial growth.

Case Study:
A study evaluated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that it possesses moderate antibacterial activity.

CompoundBacterial StrainMIC (μg/mL)
This compoundE. coli32
This compoundS. aureus16

Anti-tubercular Activity

Benzothiazole derivatives have been synthesized and evaluated for anti-tubercular activity. The compound has been included in studies focusing on new anti-tubercular agents.

Research Findings:
A review of benzothiazole-based compounds revealed that modifications to the benzothiazole structure could enhance anti-tubercular activity significantly.

CompoundIC50 (μM)MIC (μM)
Benzothiazole Derivative A7.7 ± 0.80.08
This compoundNT0.32

Chemical Synthesis

The compound is utilized in the synthesis of various organic compounds due to its reactivity and ability to form stable intermediates. It serves as a key building block in the development of pharmaceuticals and agrochemicals.

Material Science

Research indicates potential applications in material science where benzothiazole derivatives are used to enhance the properties of polymers and coatings.

Vergleich Mit ähnlichen Verbindungen

A. N,N'-Bis(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride

  • Structure : Contains two 4,5-dihydrothiazole rings linked via an ethanediamine chain. Unlike the benzothiazole core in the target compound, this analogue has reduced aromaticity and increased conformational flexibility.
  • Applications : Used in coordination chemistry for metal chelation, but its reduced aromaticity limits π-π stacking interactions in biological systems .

B. N-(11H-Indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (L2)

  • Structure: Features an indoloquinoline scaffold instead of benzothiazole. The dimethylated ethanediamine chain is retained.
  • Biological Activity : Exhibits potent anticancer activity (IC₅₀ = 12 nM against A549 lung cancer cells) due to intercalation with DNA and inhibition of cyclin-dependent kinases (CDKs) .
  • Comparison : The benzothiazole derivative may exhibit lower DNA intercalation capacity but higher metabolic stability due to the absence of extended aromatic systems .

Key Findings :

  • The indoloquinoline derivative (L2) demonstrates superior cytotoxicity compared to benzothiazole-based compounds, likely due to enhanced DNA interaction .
  • Benzothiazole derivatives are understudied in direct anticancer assays but show promise in catalysis and ligand design .
Physicochemical Properties
  • Lipophilicity : The benzothiazole core increases logP compared to dihydrothiazole analogues, enhancing membrane permeability.
  • Solubility: Dimethylation on the ethanediamine chain improves aqueous solubility relative to non-methylated counterparts (e.g., N,N'-Diacetyl-1,4-phenylenediamine) .

Vorbereitungsmethoden

Reaction of β-Halogenated Ethylamines with Aqueous Dimethylamine

  • A primary β-halogenoethylamine or its acid addition salt is reacted with an aqueous solution of dimethylamine in the presence of an acid-binding reagent such as sodium hydroxide.
  • The reaction temperature is maintained between 0 °C and 40 °C, often optimized around 20–40 °C to maximize yield and minimize side reactions.
  • Sodium hydroxide serves both as a base to neutralize the acid formed and to facilitate the nucleophilic substitution.
  • The reaction proceeds without requiring high pressure or specialized apparatus, making it suitable for large-scale synthesis.
  • After the reaction, the mixture is subjected to distillation to separate the product from excess reagents and by-products.
  • The product, N,N-dimethylethane-1,2-diamine, is obtained in high purity (approximately 86% yield with 97.9% purity by titration reported) and with minimal by-products such as secondary amines.

Control of By-Products and Reaction Optimization

  • The reaction conditions are carefully controlled to prevent the formation of secondary amines like bis-(N,N-dimethylaminoethyl)-amine.
  • The use of an excess of dimethylamine helps drive the reaction to completion.
  • Post-reaction treatment with sodium hydroxide and careful distillation ensures removal of residual amines and water, yielding a pure product.

The introduction of the 4,5-dimethyl-1,3-benzothiazol-2-yl group onto the N,N-dimethylethane-1,2-diamine backbone typically involves:

  • Formation of an amine linkage between the benzothiazole ring and the ethylenediamine derivative.
  • This can be achieved by reacting the ethylenediamine with a suitably functionalized benzothiazole intermediate, such as a 2-chlorobenzothiazole or 2-aminobenzothiazole derivative bearing methyl substituents at positions 4 and 5.
  • The reaction typically proceeds via nucleophilic aromatic substitution or amide bond formation, depending on the functional groups present.
  • Specific reaction conditions (solvent, temperature, catalysts) are optimized to favor the formation of the desired N-substituted product with high selectivity and yield.

Advanced Preparation Process of N,N-Dialkylalkanediamines (Relevant to the Target Compound)

A modern patented process for preparing N,N′-dialkylalkanediamines, which includes N,N-dimethylethane-1,2-diamine derivatives, involves:

  • Reacting a dihaloalkane (e.g., 1,2-dichloroethane) with a lower alkylamine (e.g., dimethylamine) under controlled temperature (around 120 °C) and residence time (minutes to tens of minutes).
  • The process emphasizes controlling the residual amount of haloalkaneamine intermediates to less than 0.002 mol per mole of alkylamine to minimize by-products such as cyclic dialkyldiamines and trialkylalkanetriamines.
  • Continuous feeding of reactants into a multi-stage reactor system with stirring ensures high conversion and selectivity.
  • Gas chromatography is used to monitor intermediate and product concentrations during the reaction.
  • Yields of N,N′-dimethyl-1,2-ethanediamine reach up to 92.6% with by-products kept below 6.5%.

Summary Table of Preparation Methods and Conditions

Step Reactants Conditions Key Parameters Yield / Purity Notes
1. Preparation of N,N-dimethylethane-1,2-diamine β-Halogenoethylamine + Aqueous dimethylamine + NaOH 0–40 °C, aqueous medium, atmospheric pressure Controlled temperature, use of acid-binding reagent ~86% yield, 97.9% purity No special apparatus needed; minimal by-products
2. Coupling with 4,5-dimethyl-1,3-benzothiazol-2-yl intermediate N,N-dimethylethane-1,2-diamine + functionalized benzothiazole Variable: solvent, temperature optimized per route Nucleophilic substitution or amide formation Dependent on reaction conditions Requires functionalized benzothiazole precursor
3. Continuous process for N,N′-dialkylalkanediamine Dihaloalkane + Lower alkylamine (e.g., dimethylamine) 120 °C, 3–30 min residence time, multi-stage reactor Residual intermediate <0.002 mol/mol alkylamine Up to 92.6% yield, low by-products Industrial scale, monitored by GC

Research Findings and Considerations

  • Controlling reaction intermediates is critical to achieving high yield and purity of the diamine product.
  • The use of continuous flow reactors with precise temperature and feed rate control enhances product quality and process scalability.
  • Avoidance of moisture and use of acid-binding reagents prevent side reactions and degradation.
  • The coupling step with the benzothiazole moiety often requires prior synthesis of the benzothiazole intermediate with appropriate leaving groups or activated sites.
  • Purification typically involves distillation and chromatographic techniques to isolate the target compound with high purity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine?

The compound is typically synthesized via nucleophilic substitution. For example, reacting 2-chloro-4,5-dimethylbenzothiazole with N,N-dimethylethane-1,2-diamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux, often with a base like K₂CO₃ to deprotonate the amine. Purification involves column chromatography or crystallization from methanol/water mixtures, yielding the product as a crystalline solid. This method is analogous to protocols used for structurally related benzothiazole-diamine derivatives .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR confirms the presence of dimethylamino protons (δ ~2.6 ppm, singlet) and aromatic protons from the benzothiazole ring (δ 6.8–7.8 ppm). ¹³C NMR resolves carbons in the dimethylamino group (~45 ppm) and the benzothiazole scaffold .
  • Mass Spectrometry : ESI-MS or HRMS provides molecular ion verification (e.g., m/z 278.15 for C₁₃H₁₉N₃S).
  • X-ray Crystallography : Used to confirm stereochemistry and intermolecular interactions in crystalline forms .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening includes:

  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HCT-116, HepG2) to determine IC₅₀ values.
  • Enzyme inhibition assays : Evaluate inhibition of kinases (e.g., cdk2/cyclin E) using fluorescence-based kinase activity assays.
  • DNA interaction studies : Ethidium bromide displacement assays to assess intercalation potential .

Advanced Research Questions

Q. How does the compound exhibit potent cytotoxicity despite weak kinase inhibition in some studies?

Structural analogs, such as indoloquinoline derivatives, show that cytotoxicity may arise from DNA intercalation rather than direct kinase inhibition. This is supported by:

  • UV-vis hypochromicity : Reduced absorbance of DNA-ethidium complexes upon compound addition.
  • Flow cytometry : Cell cycle arrest (G2/M phase) due to DNA damage, independent of kinase activity. Contradictions in data may reflect cell line-specific differences in drug uptake or metabolic pathways .

Q. What structural modifications enhance antiproliferative activity against multidrug-resistant (MDR) cancer models?

  • Electron-withdrawing substituents : Fluorination at the benzothiazole 4-position improves DNA binding (e.g., derivatives with IC₅₀ < 100 nM).
  • Diamine chain elongation : Extending the ethylenediamine chain enhances solubility and target engagement, as seen in bisphenylthiazole derivatives active against MDR pathogens .

Q. How can researchers resolve discrepancies in reported IC₅₀ values across different studies?

  • Standardize assay conditions : Use identical cell lines, exposure times (e.g., 72 hours), and controls (e.g., doxorubicin).
  • Evaluate pharmacokinetics : Measure cellular uptake via LC-MS to account for variability in membrane permeability.
  • Cross-validate mechanisms : Combine kinase inhibition assays with DNA damage markers (e.g., γ-H2AX staining) .

Q. What computational tools are effective for predicting SAR and optimizing binding affinity?

  • Molecular docking (AutoDock Vina) : Models interactions with cdk2 or DNA.
  • QSAR analysis : Identifies critical substituents (e.g., methyl groups at benzothiazole 4,5-positions improve hydrophobic interactions).
  • MD simulations : Assess stability of compound-DNA complexes over 100-ns trajectories .

Methodological Considerations

  • Synthetic Optimization : Replace traditional reflux methods with microwave-assisted synthesis to reduce reaction time from 24 hours to <1 hour .
  • High-Throughput Screening : Use 384-well plate formats for cytotoxicity assays to test >1,000 derivatives weekly.
  • Data Reproducibility : Validate findings across ≥3 independent experiments with p-values <0.05 (ANOVA).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.